1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine
Description
Properties
IUPAC Name |
1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N4S/c21-20(22,23)18-4-1-7-24-19(18)27-12-10-26(11-13-27)16-5-8-25(9-6-16)15-17-3-2-14-28-17/h1-4,7,14,16H,5-6,8-13,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOIYYYIMVQVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)CC4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine is a complex piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various therapeutic areas, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a piperazine core substituted with thiophenyl and trifluoromethyl groups. Its IUPAC name is:
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHFNS |
| Molecular Weight | 372.40 g/mol |
| Key Functional Groups | Piperidine, piperazine, thiophene, trifluoromethyl |
Anticancer Properties
Recent studies have indicated that piperazine derivatives, including compounds similar to the one , exhibit significant anticancer properties. For instance, one study reported that certain piperidine derivatives demonstrated cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of established chemotherapeutics like bleomycin . The mechanism involves inducing apoptosis and inhibiting cell proliferation.
Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects. Piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.
Antimicrobial Activity
Research into related piperazine compounds has revealed promising antimicrobial activity. For example, derivatives have been tested against various bacterial strains, demonstrating minimum inhibitory concentration (MIC) values indicating potent antibacterial effects . The presence of nitrogen heterocycles in these compounds contributes significantly to their biological activity.
Study 1: Anticancer Efficacy
In a comparative study evaluating the anticancer efficacy of piperidine derivatives, the compound was assessed for its ability to induce apoptosis in cancer cell lines. The results indicated a dose-dependent increase in apoptotic markers when treated with the compound compared to control groups.
Study 2: Neuroprotective Mechanism
A detailed investigation into the neuroprotective mechanisms revealed that the compound effectively inhibited AChE activity with an IC50 value comparable to known inhibitors like Donepezil. This suggests its potential as a therapeutic agent for Alzheimer's disease .
Preparation Methods
Reductive Amination of Piperidin-4-one
The synthesis begins with 1-methylpiperidin-4-one (III), which is converted to its hydrobromide salt via treatment with HBr in glacial acetic acid. Subsequent bromination at the 3-position using bromine in acetic acid yields 3-bromo-1-methyl-4-oxopiperidine hydrobromide (IV). This intermediate undergoes nucleophilic substitution with 2-thiophenemethylamine to introduce the thiophene moiety.
Key Reaction Conditions:
Catalytic Hydrogenation
Alternatively, 1-(thiophen-2-ylmethyl)piperidin-4-amine dihydrochloride (CAS 82378-85-6) is commercially accessible and serves as a direct precursor. Its synthesis involves reductive amination of piperidin-4-one with 2-thiophenemethylamine under hydrogenation conditions (Pd/C, H₂, 50 psi), followed by hydrochloride salt formation.
Purity and Characterization:
Synthesis of 4-(3-(Trifluoromethyl)pyridin-2-yl)piperazine
Nucleophilic Aromatic Substitution
2-Chloro-3-(trifluoromethyl)pyridine reacts with piperazine in toluene at elevated temperatures (150°C) to afford the target piperazine derivative. Triethylamine (3.0 equivalents) is employed to scavenge HCl, driving the reaction to completion.
Optimized Parameters:
Alternative Pathways Using Phase Transfer Catalysis
Patent literature describes the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. This method reduces side product formation during the substitution of electron-deficient pyridines.
Coupling of Piperidine and Piperazine Subunits
Alkylation of 1-(Thiophen-2-ylmethyl)piperidin-4-amine
The primary amine group in 1-(thiophen-2-ylmethyl)piperidin-4-amine reacts with 1-chloro-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine in the presence of K₂CO₃. This SN2 alkylation proceeds efficiently in polar aprotic solvents like DMF or acetone.
Representative Protocol:
- Reagents:
- 1-(Thiophen-2-ylmethyl)piperidin-4-amine: 1.0 equivalent
- 1-Chloro-4-(3-(trifluoromethyl)pyridin-2-yl)piperazine: 1.1 equivalents
- Base: K₂CO₃ (2.5 equivalents)
- Solvent: Acetone
- Temperature: Reflux (56°C)
- Duration: 12–18 hours
- Yield: 78–82%
Reductive Amination
For substrates lacking a leaving group, reductive amination using NaBH₃CN or BH₃·THF offers an alternative. This method requires prior conversion of the amine to an imine intermediate, followed by reduction.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Alkylation (SN2) | High regioselectivity, mild conditions | Requires activated leaving group | 78–82 |
| Reductive Amination | Applicable to non-activated amines | Multi-step, requires stoichiometric reductant | 65–70 |
| Phase Transfer Catalysis | Accelerated kinetics, lower byproducts | Specialized equipment, higher cost | 85–90 |
Purification and Characterization
Crude products are purified via recrystallization (isopropanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Final characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns and integration ratios.
- HRMS : Validates molecular formula (C₁₉H₂₂F₃N₅S).
- HPLC : Ensures ≥95% purity.
Industrial-Scale Considerations
Patent EP1049674B1 highlights the importance of avoiding oxidation-sensitive intermediates by using one-pot reactions. For instance, bromination and subsequent coupling with 1,3,5-trimethoxybenzene are performed without isolating intermediates, reducing degradation risks. Similarly, the use of aqueous workups and inexpensive bases (e.g., NaOH) enhances cost-efficiency.
Q & A
Q. Optimization factors :
- Temperature : Room temperature for coupling to minimize side reactions.
- Solvent choice : Polar aprotic solvents (DMF) enhance reagent solubility.
- Catalyst : Palladium complexes for cross-coupling steps (if applicable) .
Advanced: How can researchers resolve contradictions in reported yields or purity across synthetic protocols?
Answer:
Discrepancies often arise from:
- Reagent stoichiometry : Excess HOBt/TBTU (1.2–1.5 equivalents) improves coupling efficiency but may increase impurities .
- Reaction time : Extended stirring (20–24 hours) ensures completion but risks decomposition in sensitive substrates .
- Purification methods : HPLC vs. column chromatography can lead to purity differences (e.g., 91% vs. 68% yield in analogous syntheses) .
Q. Mitigation strategies :
- Monitor reactions with TLC/HPLC at intervals.
- Use standardized characterization (e.g., HRMS, NMR) to verify structural integrity .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- NMR identifies proton environments (e.g., thiophene protons at δ 7.13–6.77 ppm, piperazine signals at δ 3.79–3.45 ppm) .
- NMR confirms carbonyl (δ ~171 ppm) and trifluoromethylpyridine carbons (δ 124.5 ppm, q, Hz) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1645 cm) .
- HRMS : Validates molecular weight (e.g., [M+H]+ 384.1355) .
Advanced: How does the compound’s structure influence its pharmacological activity?
Answer:
- Thiophene moiety : Enhances lipophilicity and membrane permeability, critical for CNS targeting .
- Trifluoromethylpyridine : Improves metabolic stability and binding affinity to receptors (e.g., serotonin/dopamine receptors) via halogen bonding .
- Piperazine-piperidine core : Facilitates interactions with GPCRs (G-protein-coupled receptors), common in antipsychotic/antidepressant drugs .
Q. Experimental validation :
- Radioligand binding assays : Quantify affinity for receptors (e.g., values for 5-HT or D receptors) .
- In vitro cytotoxicity : Test against cancer cell lines (e.g., IC determination) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Storage conditions :
- Temperature: -20°C in amber vials to prevent photodegradation.
- Solvent: DMSO or ethanol solutions (avoid aqueous buffers if hydrolytically unstable) .
- Decomposition risks : Hydrolysis of the piperazine ring in acidic/basic conditions .
Advanced: How can computational methods predict the compound’s biological interactions?
Answer:
- Molecular docking : Simulate binding to target receptors (e.g., 5-HT using AutoDock Vina) to identify key residues (e.g., Ser159, Asp155) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., CF position) with activity trends .
Validation : Compare computational IC with experimental data from kinase assays .
Basic: What in vitro assays are recommended for preliminary bioactivity screening?
Answer:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay on HeLa or MCF-7 cells .
- Receptor profiling : Competitive binding assays with -labeled ligands (e.g., ketanserin for 5-HT) .
Advanced: How to address discrepancies in receptor binding data across studies?
Answer:
Potential causes:
- Assay conditions : Variations in buffer pH or ion concentration (e.g., Mg affects GPCR binding) .
- Ligand purity : Impurities >95% required for reliable measurements .
Q. Resolution :
- Replicate experiments with standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines).
- Use orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
